Tofacitinib 52-Week Clinical Efficacy vs. Baricitinib, Upadacitinib, Filgotinib, and Peficitinib in Rheumatoid Arthritis
In a direct comparative analysis of 251 rheumatoid arthritis patients treated with five JAK inhibitors, tofacitinib achieved a 52-week low disease activity rate of 28.1%, measured by Clinical Disease Activity Index (CDAI) [1]. This performance differed substantially from baricitinib (48.4%) and upadacitinib (42.5%) but exceeded filgotinib (13.8%) and peficitinib (32.1%) [1]. The 52-week retention rate for tofacitinib was 56.2%, compared to 64.1% for baricitinib, 68.5% for upadacitinib, 48.3% for filgotinib, and 42.9% for peficitinib [1].
| Evidence Dimension | 52-week clinical response and treatment persistence |
|---|---|
| Target Compound Data | 52-week CDAI low disease activity: 28.1%; 52-week retention: 56.2% |
| Comparator Or Baseline | Baricitinib: CDAI 48.4%, retention 64.1%; Upadacitinib: CDAI 42.5%, retention 68.5%; Filgotinib: CDAI 13.8%, retention 48.3%; Peficitinib: CDAI 32.1%, retention 42.9% |
| Quantified Difference | Tofacitinib CDAI rate 14.4 percentage points lower than upadacitinib, 20.3 points lower than baricitinib, 14.3 points higher than filgotinib; retention 12.3 points lower than upadacitinib |
| Conditions | Multicenter retrospective cohort; 251 RA patients; Osaka Metropolitan University BIO/JAK database; 52-week follow-up |
Why This Matters
This direct comparison quantifies tofacitinib's intermediate efficacy position within the JAK inhibitor class, enabling rational selection when potency, safety profile, or cost considerations dictate a specific performance tier.
- [1] Sugawara M, Fujieda Y, Noguchi A, et al. Impact of autoantibody status on the long-term efficacy and retention rates of JAK inhibitors: insights from a comparative study of five JAK inhibitors. Ann Rheum Dis. 2025;84(Suppl 1):896-897. ABS0581. View Source
